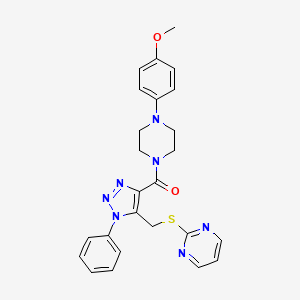

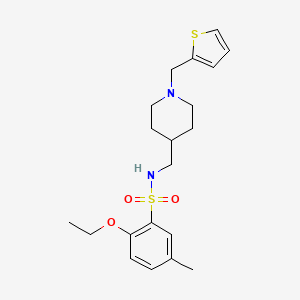

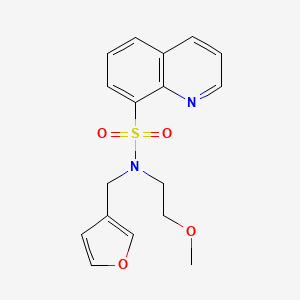

![molecular formula C20H22ClN3OS B2889543 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylbenzamide CAS No. 392321-06-1](/img/structure/B2889543.png)

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylbenzamide” is a compound that contains an adamantyl moiety . Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties . They have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .

Synthesis Analysis

The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For example, five pyrazole-based adamantyl heterocyclic compounds were synthesized by condensation of 1-adamantyl chalcone with substituted phenylhydrazine .Molecular Structure Analysis

The molecular structure of adamantane derivatives can be analyzed using various techniques such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), high-resolution MS, and nuclear magnetic resonance (NMR) analyses .Chemical Reactions Analysis

Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . The selectivity in these reactions is largely governed by the relative steric accessibility of the apical positions over the more hindered medial positions .Wissenschaftliche Forschungsanwendungen

Drug Discovery and Development

Adamantane derivatives, including the compound , have been extensively studied for their potential applications in drug discovery and development . The unique properties of adamantane make it a valuable scaffold for numerous transformations, leading to the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Antimicrobial Activity

The compound could potentially exhibit antimicrobial activity. The thiadiazole moiety, which is part of the compound’s structure, has been explored for its antimicrobial properties. Further research could examine if the compound exhibits any antimicrobial activity against bacteria, fungi, or other pathogens.

Cannabinoid Receptor Ligand Development

The adamantane core structure is present in many known cannabinoid receptor ligands. Further research could investigate if the compound binds to cannabinoid receptors and exhibits any potential therapeutic effects.

Anti-Dengue Virus Activity

Some adamantane-based compounds have shown significant anti-Dengue virus activity . The compound could potentially be investigated for similar effects.

Hypoglycemic Activities

Certain N-Mannich bases of adamantane derivatives have shown hypoglycemic activities . The compound could potentially be investigated for similar effects.

Computer-Aided Molecular Design

The compound could be used in computer-aided molecular design. Chemical Computing Group (CCG) technology, which is used by research chemists, biologists, and crystallographers at leading research and development institutions, could potentially utilize the compound for the discovery of new therapeutics and a myriad of consumer goods and products .

Conformational Change Inducer

The compound could potentially induce conformational changes in certain DNA sequences. For instance, a CoII(Chromomycin)2 complex has been shown to induce a conformational change of CCG repeats from i-Motif to base-extruded DNA duplex .

Operational Research in Engineering Sciences

The compound could potentially be used in operational research in engineering sciences. The journal “Operational Research in Engineering Sciences: Theory and Applications (ORESTA)” publishes high-quality scientific papers that contribute to the fields of operational research, including new theories, applications, and reviews of optimization methods, decision-making, stochastic models, mathematical programming, simulation, game theory, queueing systems, inventory, scheduling, project management, and more .

Eigenschaften

IUPAC Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3OS/c1-24(17(25)15-4-2-3-5-16(15)21)19-23-22-18(26-19)20-9-12-6-13(10-20)8-14(7-12)11-20/h2-5,12-14H,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOBOGQODMZBNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC=CC=C5Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

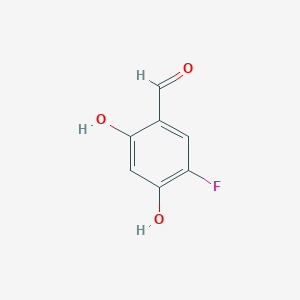

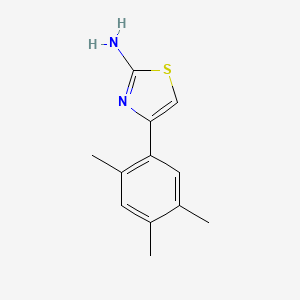

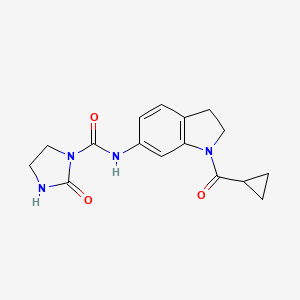

![rac-(2R,3R)-2-[1-(cyclopropylmethyl)-1H-pyrazol-5-yl]oxolan-3-amine dihydrochloride, trans](/img/structure/B2889464.png)

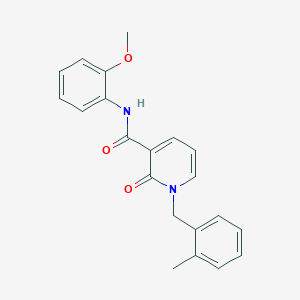

![N,N-dimethyl-4-({[(3-phenyladamantan-1-yl)methyl]amino}methyl)aniline dihydrochloride](/img/structure/B2889466.png)